molecular formula C7H12BClN2O3 B1402950 (2-(2-Aminoethoxy)pyridin-4-yl)boronic acid hydrochloride CAS No. 1425334-87-7

(2-(2-Aminoethoxy)pyridin-4-yl)boronic acid hydrochloride

Cat. No.: B1402950
CAS No.: 1425334-87-7
M. Wt: 218.45 g/mol
InChI Key: LFZRARJIUQMEPQ-UHFFFAOYSA-N
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Description

(2-(2-Aminoethoxy)pyridin-4-yl)boronic acid hydrochloride is a boron-containing compound with a molecular weight of 218.45 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Aminoethoxy)pyridin-4-yl)boronic acid hydrochloride typically involves the reaction of 2-(2-aminoethoxy)pyridine with boronic acid under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the boronic acid derivative . The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as automated reaction monitoring and purification systems.

Chemical Reactions Analysis

Types of Reactions

(2-(2-Aminoethoxy)pyridin-4-yl)boronic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium for cross-coupling reactions). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

(2-(2-Aminoethoxy)pyridin-4-yl)boronic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

    Biology: The compound is utilized in the synthesis of bioactive molecules and as a tool for studying biological processes.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2-(2-Aminoethoxy)pyridin-4-yl)boronic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, in cross-coupling reactions, the compound acts as a boron donor, facilitating the formation of carbon-carbon bonds through a series of steps, including oxidative addition, transmetalation, and reductive elimination . The precise mechanism may vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyridine-4-boronic acid, pinacol ester: This compound is similar in structure and is used in the synthesis of bioactive small molecules.

    4-Pyridinylboronic acid: Another related compound commonly used in cross-coupling reactions.

Uniqueness

(2-(2-Aminoethoxy)pyridin-4-yl)boronic acid hydrochloride is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its ability to participate in a wide range of reactions and its applications in diverse fields make it a valuable compound in scientific research.

Properties

IUPAC Name

[2-(2-aminoethoxy)pyridin-4-yl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BN2O3.ClH/c9-2-4-13-7-5-6(8(11)12)1-3-10-7;/h1,3,5,11-12H,2,4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZRARJIUQMEPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)OCCN)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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